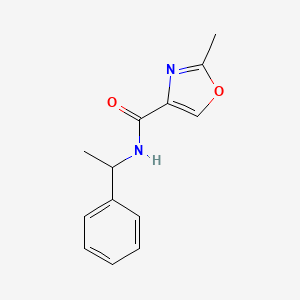
2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide, commonly known as MPEO, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MPEO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is a white, crystalline powder that is sparingly soluble in water and soluble in organic solvents.
Mécanisme D'action
The mechanism of action of MPEO is not well understood, but it is believed to act by inhibiting the growth of cancer cells and microorganisms. It is also believed to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPEO has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPEO inhibits the growth of cancer cells and microorganisms by inducing apoptosis and inhibiting cell proliferation. MPEO has also been shown to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators. In vivo studies have shown that MPEO has low toxicity and is well tolerated by animals.
Avantages Et Limitations Des Expériences En Laboratoire
MPEO has several advantages for lab experiments, including its low toxicity, high purity, and ease of synthesis. However, its low solubility in water and high solubility in organic solvents can make it difficult to work with in certain experiments. MPEO also has limitations in terms of its stability, which can affect its efficacy in certain applications.
Orientations Futures
There are several future directions for the study of MPEO. One area of interest is the development of MPEO-based drugs for the treatment of cancer, fungal and bacterial infections, and inflammatory diseases. Another area of interest is the synthesis of new heterocyclic compounds using MPEO as a building block. Additionally, the study of the mechanism of action of MPEO and its effects on various biological pathways could provide insight into its potential therapeutic applications.
Méthodes De Synthèse
MPEO can be synthesized using various methods, but the most common one is the reaction between 2-methyl-4-nitroaniline and 1-phenylethyl isocyanate in the presence of a base. The reaction yields MPEO as a white crystalline solid. The purity of MPEO can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
MPEO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MPEO has been shown to have anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In material science, MPEO has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, MPEO has been used as a versatile building block for the synthesis of various heterocyclic compounds.
Propriétés
IUPAC Name |
2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(11-6-4-3-5-7-11)14-13(16)12-8-17-10(2)15-12/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHAUHNRORTVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6123756.png)
![2-[4-(4-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6123767.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)
![2-(methylthio)-4-(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)pyrimidine](/img/structure/B6123779.png)
![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine](/img/structure/B6123787.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6123798.png)
![N-methyl-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6123801.png)

![5-{[benzyl(methyl)amino]methyl}-N-(1,2-dimethylpropyl)-3-isoxazolecarboxamide](/img/structure/B6123822.png)
![3-{amino[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6123837.png)
![methyl 1-sec-butyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6123842.png)
![2-{[1-(3,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B6123849.png)